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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B2862007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the bumped kinase inhibitor (BKI)

BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817. The data presented herein is

collated from preclinical studies evaluating their efficacy against apicomplexan parasites,

offering a valuable resource for researchers in parasitology and infectious diseases.

Mechanism of Action
BKI-1369 and its metabolites are potent and selective inhibitors of calcium-dependent protein

kinase 1 (CDPK1) in various apicomplexan parasites.[1][2][3] This enzyme is crucial for

multiple physiological processes in these parasites, including host cell invasion, replication, and

motility.[1][4] As CDPKs are absent in mammalian hosts, they represent a highly specific target

for antiparasitic drug development.[1] The inhibitory action of BKIs on CDPK1 disrupts the

parasite's life cycle, leading to a reduction in parasite burden and clinical symptoms.
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Caption: BKI-1369 inhibits parasite CDPK1, blocking replication and invasion.

Comparative In Vivo Efficacy
The in vivo efficacy of BKI-1369 and its metabolites has been primarily evaluated in porcine

models of cystoisosporosis (Cystoisospora suis) and cryptosporidiosis (Cryptosporidium

hominis and Cryptosporidium parvum).
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Compound
Animal

Model
Parasite Dosage

Key Efficacy

Endpoints &

Results

Reference

BKI-1369
Suckling

Piglets

Cystoisospor

a suis

20 mg/kg,

single dose

on day of

infection or 2

dpi

- 50-82%

suppression

of oocyst

excretion. -

95.2-98.4%

reduction in

quantitative

oocyst

excretion.

[3]

Suckling

Piglets

Cystoisospor

a suis

20 mg/kg,

twice on 2

and 4 dpi

- Complete

suppression

of oocyst

excretion.

[3]

Suckling

Piglets

Cystoisospor

a suis

10 mg/kg,

twice daily for

5 days

- Effective

suppression

of oocyst

excretion and

diarrhea. -

Improved

body weight

gain.

[4][5]

Gnotobiotic

Piglets

Cryptosporidi

um hominis

10 mg/kg,

twice daily for

5 days

- Significant

reduction in

oocyst

excretion and

diarrhea.

[6]

Neonatal

Mice

Cryptosporidi

um parvum

Not specified -

Demonstrate

d high

efficacy in

clearing

[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32861205/
https://pubmed.ncbi.nlm.nih.gov/32861205/
https://pubmed.ncbi.nlm.nih.gov/30959327/
https://www.researchgate.net/publication/332170309_Bumped_kinase_inhibitor_1369_is_effective_against_Cystoisospora_suis_in_vivo_and_in_vitro
https://pmc.ncbi.nlm.nih.gov/articles/PMC6021680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5853285/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2862007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


parasite

infection.

BKI-1318

(Metabolite)

Suckling

Piglets

Cystoisospor

a suis

In vivo

metabolite

- Detected in

feces,

indicating in

vivo

presence.

Efficacy data

as a

metabolite is

inferred from

the parent

compound's

activity.

[1]

BKI-1817

(Metabolite)

Suckling

Piglets

Cystoisospor

a suis

In vivo

metabolite

- Detected at

higher

concentration

s in feces

compared to

BKI-1369 and

BKI-1318,

suggesting

significant in

vivo

formation and

potential

contribution

to efficacy.

[1]

Pharmacokinetics: In Vivo Distribution
Pharmacokinetic studies in piglets have demonstrated that oral administration of BKI-1369
leads to systemic exposure and significant concentrations of the parent compound and its

metabolites in the feces, which is crucial for targeting gastrointestinal parasites.
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Compound
Animal

Model
Matrix

Time to Max.

Concentratio

n (Tmax)

Max.

Concentratio

n (Cmax)

Reference

BKI-1369
Suckling

Piglets
Feces 24 h 8.1 µM [1]

Suckling

Piglets
Plasma

After 9th

dose (10

mg/kg)

10 µM [6]

BKI-1318
Suckling

Piglets
Feces 48 h 0.4 µM [1]

BKI-1817
Suckling

Piglets
Feces 48 h 60.8 µM [1]

Experimental Protocols
In Vivo Efficacy Study in Piglets (Cystoisospora suis)
This protocol provides a generalized overview based on published studies.

Experimental Workflow

1. Animal Selection
(Suckling Piglets)

2. Experimental Infection
(C. suis oocysts)

3. Treatment Administration
(Oral BKI-1369)

4. Daily Monitoring
(Clinical signs, diarrhea)

5. Sample Collection
(Feces, Blood)

6. Efficacy Analysis
(Oocyst counts, qPCR)

Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of BKI-1369 in piglets.

Animal Model: Suckling piglets are used as the natural host for Cystoisospora suis.

Infection: Piglets are experimentally infected with a known number of sporulated C. suis

oocysts.
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Treatment Groups: Animals are randomized into treatment and control groups. Treatment

groups receive BKI-1369 orally at specified dosages and frequencies. The control group

typically receives a vehicle-only solution.

Monitoring: Piglets are monitored daily for clinical signs, including diarrhea, dehydration, and

body weight.

Sample Collection: Fecal samples are collected daily to quantify oocyst shedding. Blood

samples may also be collected to determine plasma concentrations of BKI-1369 and its

metabolites.

Efficacy Parameters: The primary efficacy endpoint is the reduction in oocyst excretion in the

treated groups compared to the control group. This is often measured by oocysts per gram of

feces (OPG) and can be confirmed by quantitative PCR (qPCR) for parasite DNA.

Secondary endpoints include the reduction in the severity and duration of diarrhea and

improvement in body weight gain.

Pharmacokinetic Analysis: Plasma and fecal concentrations of BKI-1369 and its metabolites

are determined using liquid chromatography-mass spectrometry (LC-MS/MS).

In Vivo Efficacy Study in Mice (Cryptosporidium parvum)
Animal Model: Neonatal or immunodeficient (e.g., IFN-γ knockout) adult mouse models are

commonly used for Cryptosporidium parvum infection.

Infection: Mice are orally infected with C. parvum oocysts.

Treatment: BKI-1369 is administered orally at various doses.

Efficacy Assessment: Efficacy is determined by the reduction in oocyst shedding in the feces,

which can be quantified by microscopy or luminescence-based assays for transgenic

parasite strains.

Conclusion
The collective in vivo data strongly support the efficacy of BKI-1369 against significant

apicomplexan parasites. The parent compound demonstrates robust activity in reducing
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parasite load and clinical symptoms in animal models. The formation of substantial levels of the

metabolite BKI-1817 in the gastrointestinal tract suggests it may also play a crucial role in the

overall therapeutic effect. These findings underscore the potential of BKI-1369 as a promising

candidate for the treatment of coccidiosis and cryptosporidiosis. Further research is warranted

to fully elucidate the individual contribution of each metabolite to the observed in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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